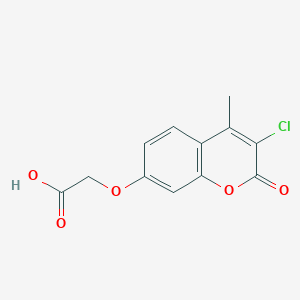

7-(Carboxymethoxy)-3-chloro-4-methylcoumarin

Description

Properties

IUPAC Name |

2-(3-chloro-4-methyl-2-oxochromen-7-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO5/c1-6-8-3-2-7(17-5-10(14)15)4-9(8)18-12(16)11(6)13/h2-4H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLOCRJKRZBQBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357534 | |

| Record name | 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176446-74-5 | |

| Record name | 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-(Carboxymethoxy)-3-chloro-4-methylcoumarin structure and synthesis

An In-Depth Technical Guide to the Structure and Synthesis of 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin, a substituted coumarin derivative of interest in medicinal chemistry and materials science. We will delve into its structural characteristics, physicochemical properties, and a detailed, mechanistically-grounded synthetic pathway. This document is designed to serve as a practical resource for scientists engaged in the synthesis and application of novel coumarin-based compounds.

Introduction and Significance

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of naturally occurring and synthetic heterocyclic compounds.[1] Their unique scaffold is a cornerstone in the development of pharmaceuticals, agrochemicals, and fluorescent probes. The diverse biological activities attributed to coumarin derivatives—including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties—stem from the versatility of substituting the core benzopyrone ring.[2][3][4]

7-(Carboxymethoxy)-3-chloro-4-methylcoumarin is a bespoke derivative engineered with specific functionalities. The carboxymethoxy group at the 7-position enhances solubility and provides a reactive handle for further conjugation. The chloro-substituent at the 3-position can modulate the electronic properties and biological activity of the coumarin ring, while the 4-methyl group is a common feature derived from its synthesis. Understanding the precise and efficient synthesis of this molecule is critical for its exploration in drug discovery and as a functional chemical probe.

Molecular Structure and Physicochemical Properties

The foundational identity of any chemical entity lies in its structure and physical characteristics. These properties dictate its behavior in biological and chemical systems.

Chemical Structure:

-

Systematic Name: 2-((3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid

-

Molecular Formula: C₁₂H₉ClO₅[5]

-

Molecular Weight: 268.65 g/mol [5]

-

Core Scaffold: A benzopyrone (coumarin) ring system.

-

Key Substituents:

-

C3 Position: A chlorine atom.

-

C4 Position: A methyl group.

-

C7 Position: A carboxymethoxy ether group (-O-CH₂-COOH).

-

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin.

| Property | Value | Reference |

| Melting Point | 209-212 °C | [5] |

| Boiling Point | 483.6 °C at 760 mmHg | [5] |

| Density | 1.51 g/cm³ | [5] |

| Flash Point | 246.3 °C | [5] |

| Vapor Pressure | 3.65E-10 mmHg at 25°C | [5] |

A Validated Synthetic Pathway

The synthesis of 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin is a multi-step process that requires careful control over reaction conditions. The most logical and field-proven approach involves four distinct stages: (1) formation of the coumarin core via Pechmann Condensation, (2) etherification of the 7-hydroxy group, (3) regioselective chlorination of the 3-position, and (4) final hydrolysis to yield the carboxylic acid.

Caption: Synthetic workflow for 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin.

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

The Pechmann condensation is a classic and efficient method for synthesizing coumarins from a phenol and a β-ketoester.[6] In this initial step, resorcinol (a highly activated phenol) is reacted with ethyl acetoacetate to form the core coumarin ring system.

Causality and Mechanistic Insight: The reaction requires a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or a solid acid catalyst like Amberlyst-15.[1][7] The mechanism, while debated, is generally accepted to proceed through three key stages:

-

Transesterification: The acid catalyst facilitates the reaction between the hydroxyl group of resorcinol and the ester carbonyl of ethyl acetoacetate.

-

Intramolecular Hydroxyalkylation (Cyclization): An intramolecular Friedel-Crafts-type reaction occurs where the activated aromatic ring attacks the ketone carbonyl.

-

Dehydration: The resulting cyclic alcohol is dehydrated under the acidic conditions to form the stable α,β-unsaturated lactone system of the coumarin.[8]

Caption: Simplified mechanism of the Pechmann condensation.

Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, add resorcinol (1.0 eq).

-

Reagent Addition: Slowly add concentrated sulfuric acid (or an alternative acid catalyst) while cooling the flask in an ice bath (10°C). To this mixture, add ethyl acetoacetate (1.1 eq) dropwise, ensuring the temperature remains controlled.[1]

-

Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1] Some protocols may use gentle heating (up to 110°C with certain catalysts) to increase the reaction rate.[1]

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and water. A solid precipitate of 7-hydroxy-4-methylcoumarin will form.

-

Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. The product can be further purified by recrystallization from ethanol to yield white crystals.[9]

Step 2: Synthesis of 7-(Ethoxycarbonylmethoxy)-4-methylcoumarin

This step involves a Williamson ether synthesis to attach the ester-protected carboxymethoxy side chain to the 7-hydroxy group of the coumarin.

Causality and Mechanistic Insight: The reaction requires a weak base, such as anhydrous potassium carbonate (K₂CO₃), and a polar aprotic solvent like acetone or dimethylformamide (DMF). The base is crucial for deprotonating the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of ethyl chloroacetate in an Sₙ2 reaction, displacing the chloride ion and forming the ether linkage.

Experimental Protocol:

-

Setup: To a solution of 7-hydroxy-4-methylcoumarin (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0-3.0 eq).

-

Reagent Addition: Add ethyl chloroacetate (1.2 eq) to the suspension.

-

Reaction: Heat the mixture to reflux and stir for several hours until TLC analysis indicates the consumption of the starting material.

-

Work-up: After cooling, filter off the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the solid residue from ethanol to yield pure 7-(ethoxycarbonylmethoxy)-4-methylcoumarin.

Step 3: Synthesis of 7-(Ethoxycarbonylmethoxy)-3-chloro-4-methylcoumarin

This step introduces the chlorine atom at the C3 position of the coumarin ring, a position that is electronically activated for electrophilic substitution.

Causality and Mechanistic Insight: The C3 position of the coumarin nucleus is part of an enamine-like system, making it susceptible to attack by electrophiles. A common and effective reagent for this transformation is sulfuryl chloride (SO₂Cl₂). An alternative, milder reagent is N-Chlorosuccinimide (NCS). Recent advancements have also demonstrated regioselective chlorination using CuCl₂ under visible light irradiation.[10] The reaction proceeds via an electrophilic addition-elimination mechanism.

Experimental Protocol:

-

Setup: Dissolve 7-(ethoxycarbonylmethoxy)-4-methylcoumarin (1.0 eq) in a suitable solvent such as chloroform or acetic acid in a flask protected from moisture.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of sulfuryl chloride (1.1 eq) in the same solvent dropwise.

-

Reaction: Stir the mixture at room temperature for a few hours. Monitor the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture into ice water to quench any unreacted sulfuryl chloride. The chlorinated product will precipitate.

-

Purification: Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol provides the pure chlorinated intermediate.

Step 4: Hydrolysis to 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

Causality and Mechanistic Insight: Base-catalyzed hydrolysis (saponification) is a standard method for converting esters to carboxylic acids. An aqueous solution of a strong base, like sodium hydroxide (NaOH), is used. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion. A final acid work-up step is required to protonate the resulting carboxylate salt to yield the final carboxylic acid product.

Experimental Protocol:

-

Setup: Suspend 7-(ethoxycarbonylmethoxy)-3-chloro-4-methylcoumarin (1.0 eq) in an aqueous ethanol solution.

-

Reagent Addition: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux.

-

Reaction: Stir at reflux until the reaction is complete (TLC monitoring, showing disappearance of the starting ester).

-

Work-up: Cool the reaction mixture to room temperature and acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is ~2. The final product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water to remove salts, and dry under vacuum to afford pure 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin.

Hazard and Safety Information

As a Senior Application Scientist, it is imperative to emphasize safety. The target compound, 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin, is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]

Handling Precautions:

-

Use only in a well-ventilated area or under a fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Avoid breathing dust, fumes, or vapors.[5]

-

Wash hands thoroughly after handling.[5]

Reagents used in the synthesis, such as concentrated sulfuric acid, sulfuryl chloride, and sodium hydroxide, are highly corrosive and require extreme caution during handling. Always consult the specific Safety Data Sheet (SDS) for each chemical before use.

References

-

Sathyabama Institute of Science and Technology. Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Sathyabama Institutional Repository. [Link]

-

Alheety, et al. Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. (2016-08-12). [Link]

- Google Patents. CN101723925A - Preparation method of 7-hydroxy-4-methylcoumarin.

-

ResearchGate. (PDF) The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. (2015-03-27). [Link]

-

YouTube. Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN. (2020-04-05). [Link]

-

Pharmrecord.com. Experiment Synthesize 7-hydroxy 4-methyl coumarin. [Link]

-

ResearchGate. Scheme 1 -Mechanism of the synthesis of 7-hydroxy-4-methyl coumarin. [Link]

-

Royal Society of Chemistry. Visible light-enabled regioselective chlorination of coumarins using CuCl2via LMCT excitation. Organic & Biomolecular Chemistry. [Link]

-

YouTube. Pechmann Condensation Mechanism (Coumarin Synthesis) | Organic Chemistry. (2020-02-22). [Link]

-

ResearchGate. Synthesis of 7-hydroxy-4-formyl coumarin (3) and 7-methoxy-4-formyl.... [Link]

-

Connect Journals. 7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations. [Link]

-

IJSART. Coumarin Synthesis Via The Pechmann Reaction. (2023-12-12). [Link]

-

PubMed. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice. (2009-07-01). [Link]

-

YouTube. Pechmann Condensation | #pechmann #reaction #mechanism | organic chemistry. (2021-06-02). [Link]

-

ACS Publications. Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR | The Journal of Organic Chemistry. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. connectjournals.com [connectjournals.com]

- 4. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-(CARBOXYMETHOXY)-3-CHLORO-4-METHYLCOUMARIN - Safety Data Sheet [chemicalbook.com]

- 6. ijsart.com [ijsart.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. CN101723925A - Preparation method of 7-hydroxy-4-methylcoumarin - Google Patents [patents.google.com]

- 10. Visible light-enabled regioselective chlorination of coumarins using CuCl2via LMCT excitation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Advent and Evolution of Chloromethylcoumarins: A Technical Guide for Scientific Research and Drug Development

Introduction: The Rise of a Versatile Fluorophore

The history of chloromethylcoumarin compounds is a testament to the enduring quest for molecular tools that illuminate the intricate workings of biological systems. From the initial isolation of the parent compound, coumarin, from the tonka bean in 1820 by Vogel, to its first chemical synthesis by W.H. Perkin in 1868, the unique photophysical properties of the coumarin scaffold have captivated chemists and biologists alike.[1][2] The subsequent development of coumarin derivatives, particularly the introduction of the chloromethyl group, heralded a new era of fluorescent probes capable of covalently labeling biomolecules with high specificity and sensitivity. This guide provides an in-depth exploration of the discovery, synthesis, and multifaceted applications of chloromethylcoumarin compounds, offering researchers and drug development professionals a comprehensive technical resource.

The Genesis of Chloromethylcoumarins: A Synthetic Perspective

The journey to modern chloromethylcoumarin probes begins with the synthesis of their hydroxylated precursors, most notably through the Pechmann condensation. This acid-catalyzed reaction of a phenol with a β-keto ester remains a cornerstone of coumarin synthesis.

Core Synthesis: The Pechmann Condensation

The synthesis of 7-hydroxy-4-methylcoumarin, a common precursor, is a classic example of the Pechmann reaction.

Caption: The Pechmann condensation for the synthesis of 7-hydroxy-4-methylcoumarin.

The subsequent introduction of the reactive chloromethyl group at the 4-position is a critical step in transforming these fluorescent scaffolds into versatile labeling reagents. A common method involves the reaction of a hydroxycoumarin with chloroacetoacetic acid ethyl ester in the presence of a strong acid catalyst.

The Mechanism of Action: Covalent Labeling of Thiols

The utility of chloromethylcoumarins as biological probes lies in the reactivity of the chloromethyl group towards nucleophiles, particularly the thiol groups of cysteine residues in proteins and glutathione.[3][4] This reaction proceeds via a nucleophilic substitution mechanism, resulting in a stable thioether linkage.

Caption: Nucleophilic substitution reaction of a chloromethylcoumarin with a thiol.

This covalent and often specific reaction allows for the stable attachment of the fluorescent coumarin moiety to target biomolecules, enabling their visualization and tracking within complex biological environments.

Photophysical Properties: A Spectrum of Possibilities

Chloromethylcoumarin derivatives exhibit a range of photophysical properties that can be tuned by modifying the coumarin core.[] These dyes typically absorb light in the near-UV to blue region of the spectrum and emit blue to green fluorescence.[] The table below summarizes the key photophysical properties of some common coumarin dyes.

| Coumarin Derivative | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Solvent |

| Coumarin 1 | 373 | 450 | 23,500 | 0.73 | Ethanol |

| Coumarin 30 | 407 | 500 | 42,800 | 0.67 | Acetonitrile |

| Coumarin 343 | 445 | 500 | 44,300 | 0.63 | Ethanol |

| 7-Amino-4-methylcoumarin | 350 | 445 | ~18,000 | ~0.63 | Water |

| 4-Chloromethyl-7-hydroxycoumarin | ~360 | ~450 | Not widely reported | Not widely reported | Varies |

Data compiled from various sources.[6][7][8] Photophysical properties can vary depending on the solvent and local environment.

Experimental Protocols: Harnessing the Power of Chloromethylcoumarins

The unique reactivity and favorable photophysical properties of chloromethylcoumarins have led to their widespread use in various biochemical and cell biology applications.

Protocol 1: Synthesis of 4-(Chloromethyl)-7-hydroxycoumarin

This protocol is adapted from a patented synthesis method.[9]

Materials:

-

Resorcinol

-

Chloroacetoacetic acid ethyl ester

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate

-

Ice-water bath

-

Stir plate and stir bar

-

Standard laboratory glassware

Procedure:

-

Under cooling, slowly add resorcinol (0.5 mol) to 90 mL of concentrated H₂SO₄ with continuous stirring.[9]

-

Once the resorcinol is dissolved, add chloroacetoacetic acid ethyl ester (0.5 mol) to the mixture.[9]

-

Stir the reaction mixture at room temperature overnight.[9]

-

Slowly pour the reaction mixture into a 10-fold volume of an ice-water bath with stirring.[9]

-

Continue stirring at room temperature for one hour to allow for the precipitation of the solid product.[9]

-

Filter the solid product and recrystallize from ethyl acetate.[9]

-

Dry the purified product to obtain 4-(chloromethyl)-7-hydroxycoumarin.[9]

Caption: Workflow for the synthesis of 4-(chloromethyl)-7-hydroxycoumarin.

Protocol 2: Labeling of Proteins with 7-Amino-4-chloromethylcoumarin (CMAC)

This protocol provides a general framework for the covalent labeling of proteins containing accessible cysteine residues.

Materials:

-

Protein of interest with at least one free cysteine residue

-

7-Amino-4-chloromethylcoumarin (CMAC)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Dissolve the protein of interest in PBS to a final concentration of 1-5 mg/mL.

-

Prepare a stock solution of CMAC in DMF or DMSO at a concentration of 10-20 mM.

-

Add a 10- to 20-fold molar excess of the CMAC stock solution to the protein solution with gentle mixing. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubate the reaction mixture in the dark at room temperature for 1-2 hours or at 4°C overnight.

-

Remove the unreacted CMAC by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

-

Collect the protein-containing fractions and determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and ~350 nm (for CMAC).

Caption: Workflow for labeling proteins with 7-Amino-4-chloromethylcoumarin.

Protocol 3: Measurement of Intracellular Glutathione (GSH)

Chloromethylcoumarin derivatives are valuable tools for quantifying intracellular glutathione levels, as the non-fluorescent probe becomes fluorescent upon reaction with GSH.[10]

Materials:

-

Cell culture of interest

-

CellTracker™ Blue CMAC dye (or similar chloromethylcoumarin probe)

-

Hank's Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope or plate reader

Procedure:

-

Grow cells to the desired confluency in a suitable culture vessel (e.g., multi-well plate, chamber slide).

-

Prepare a loading solution of CellTracker™ Blue CMAC in HBSS at a final concentration of 1-10 µM.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the CMAC loading solution to the cells and incubate at 37°C for 15-30 minutes in the dark.

-

Remove the loading solution and wash the cells twice with HBSS.

-

Add fresh HBSS or culture medium to the cells.

-

Image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation ~350 nm, emission ~450 nm) or quantify the fluorescence using a plate reader. The fluorescence intensity is proportional to the intracellular GSH concentration.

Caption: Workflow for measuring intracellular glutathione with a chloromethylcoumarin probe.

Conclusion and Future Perspectives

Chloromethylcoumarin compounds have a rich history, evolving from a naturally occurring fragrant molecule to indispensable tools in modern biological research and drug development. Their straightforward synthesis, tunable photophysical properties, and specific reactivity with thiols have solidified their position as versatile fluorescent probes. Future advancements in this field will likely focus on the development of new chloromethylcoumarin derivatives with enhanced properties, such as longer emission wavelengths to minimize cellular autofluorescence, improved photostability for long-term imaging, and novel reactive groups for targeting a wider range of biomolecules. The continued exploration of these remarkable compounds promises to further illuminate the complexities of the cellular world.

References

- CN102924417A - 4-(chloromethyl)-7-hydroxy coumarin compound and preparation method thereof - Google Patents. (n.d.).

-

Desulfurization of Thiols for Nucleophilic Substitution. (2024). ChemRxiv. [Link]

- An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6. (n.d.).

-

Coumarin 1 - OMLC. (n.d.). Retrieved January 24, 2026, from [Link]

- Determination of intracellular glutathione and glutathione disulfide using high performance liquid chromatography with acidic potassium. (2011). SciSpace.

- Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (n.d.). MDPI.

- Synthesis and characterization of 7-diethylamino-4-Chloromethyl coumarin: Spectroscopic analysis, molecular docking, and anticancer activity on large intestine carcinoma cells. (2024). PubMed.

- (PDF) Synthesis, Reactions, and Biological Evaluation Potential of Coumarin Derivatives: Review. (2025).

- The historical and current interest in coumarin. (n.d.).

- (PDF) Chemistry of Coumarin : A Review. (2024).

- US2465293A - Synthesis of 4-hydroxycoumarins - Google Patents. (n.d.).

- A coumarin-based fluorescent probe for specific detection of cysteine in the lysosome of living cells. (2021). PubMed.

- A new method of quantifying glutathione levels in freshly isolated single superfused rat cardiomyocytes. (n.d.).

- Protocol for conjugation of 7-amino 4-methylcoumarin to nanoparticles with free carboxyl groups on the surface? (2017).

- Synthesis and Characterization of 7-Diethylamino-4-Chloromethyl Coumarin: Spectroscopic Analysis, Molecular Docking, and Anticancer Activity on Large Intestine Carcinoma Cells. (2025).

-

Coumarin 343 - PhotochemCAD. (n.d.). Retrieved January 24, 2026, from [Link]

- Thiol alkylations via nucleophilic substitution reactions. (n.d.).

- Syntheses, reactivity, and biological applic

- Absorption and emission maxima of different coumarin dyes. (n.d.).

- Research Progress of Fluorescent Probes for Detection of Glutathione (GSH)

- Synthesis and application of coumarin fluorescence probes. (n.d.). RSC Publishing.

- A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. (2005).

- Thiocoumarins: From the Synthesis to the Biological Applic

- Methods for the Determination of Plasma or Tissue Glut

- Glutathione Colorimetric Micropl

- Synthesis and Biological Properties of Coumarin Derivatives. A Review. (2025).

- (PDF) Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. (n.d.).

- Addition of Thiol: Thioacetal | Nucleophilic Addition to Carbonyl - Part 7. (2021). YouTube.

- Synthesis of 7‐Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. (2025).

- A Review of Coumarins and Coumarin-Related Compounds for Their Potential Antidiabetic Effect. (n.d.). PMC - NIH.

- The Influence of Temperature on Coumarin 153 Fluorescence Kinetics. (n.d.). PMC - NIH.

- Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements. (n.d.). RSC Publishing.

- The Synthesis and Evaluation of Aminocoumarin Peptidomimetics as Cytotoxic Agents on Model Bacterial E. coli Strains. (n.d.). PMC - NIH.

- Design and synthesis of new coumarin-based fluorescent chemosensors for the dual detection of Hg2+ and Cu2+ in aqueous and biological samples. (2025). NIH.

- A twenty-year journey exploring coumarin-based derivatives as bioactive molecules. (2022). Frontiers.

- SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.

- Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. (2019).

- Fluorescent coumarin-based probe for cysteine and homocysteine with live cell applic

- Thiocoumarins: From the Synthesis to the Biological Applic

-

Coumarin 30 - OMLC. (n.d.). Retrieved January 24, 2026, from [Link]

- Accessing and Utilizing Thiols in Organic Chemistry. (n.d.). ChemRxiv.

- Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chrom

- Development of a Novel Fluorescent Probe Based on Coumarin Fluorophore for Polarity Detection and Its Imaging Applic

- Electrochemical Visualization of Single-Molecule Thiol Substitution with Nanopore Measurement. (2023). PMC - PubMed Central.

- Synthesis of some novel coumarin-pyrimidine hybrid compounds from 8- and 6-acetyl-7-hydroxy-4-methylcoumarin. (2025). Arkivoc.

- Protein Labeling Reagents. (n.d.). Thermo Fisher Scientific - US.

- Coumarin: The Real Story (Upd

- Protein Labeling: Methods and Mechanisms. (n.d.).

- Synthesis and application of coumarin fluorescence probes. (2020). PMC - NIH.

Sources

- 1. Frontiers | A twenty-year journey exploring coumarin-based derivatives as bioactive molecules [frontiersin.org]

- 2. leffingwell.com [leffingwell.com]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. Electrochemical Visualization of Single-Molecule Thiol Substitution with Nanopore Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. omlc.org [omlc.org]

- 7. photochemcad.com [photochemcad.com]

- 8. omlc.org [omlc.org]

- 9. US20130059321A1 - Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Photophysical Properties of Substituted 4-Methylcoumarins

Foreword: From Bench to Breakthrough

In the dynamic landscapes of drug discovery and molecular imaging, the coumarin scaffold, particularly the 4-methylcoumarin core, stands as a cornerstone of fluorescent probe design. Its inherent photophysical robustness, coupled with a remarkable sensitivity to its microenvironment, makes it an exceptionally versatile tool. However, unlocking the full potential of this scaffold requires a deep, mechanistic understanding of how its chemical structure dictates its interaction with light.

This guide is not a mere recitation of facts; it is a distillation of field-proven insights and experimental wisdom. It is designed for the discerning researcher, scientist, and drug development professional who seeks not just to use these powerful molecules, but to fundamentally comprehend and engineer their behavior. We will journey from the foundational principles of coumarin photophysics to the practical nuances of experimental design and data interpretation, empowering you to rationally design the next generation of fluorescent tools for your specific application.

The 4-Methylcoumarin Core: A Privileged Fluorophore

The 4-methylcoumarin structure is a deceptively simple bicyclic system, a fusion of a benzene ring and a pyrone ring. This arrangement creates a π-conjugated system that is the heart of its fluorescence. The methyl group at the 4-position is not merely a passive substituent; it plays a crucial role in enhancing the fluorescence quantum yield and photostability of the core structure.

Substitutions on the benzene ring, particularly at the 7-position, are the primary means of tuning the photophysical properties of 4-methylcoumarins. Electron-donating groups (EDGs) at this position, such as amino (-NH2), hydroxyl (-OH), and alkoxy (-OR) groups, are pivotal in creating highly fluorescent molecules.[1][2] These groups facilitate an intramolecular charge transfer (ICT) upon photoexcitation, a key process governing the fluorescence characteristics of these compounds.[3]

The following diagram illustrates the key positions for substitution on the 4-methylcoumarin scaffold that critically influence its photophysical properties.

Caption: Key substitution points on the 4-methylcoumarin scaffold.

The Journey of a Photon: A Jablonski Diagram Perspective

To truly grasp the behavior of a 4-methylcoumarin, we must follow the journey of a photon from absorption to emission. The Jablonski diagram provides a powerful framework for visualizing these electronic and vibrational transitions.[4][5]

Upon absorbing a photon of appropriate energy, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). This is a rapid process, occurring on the femtosecond timescale.[6] The molecule then quickly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation.[6]

From the S₁ state, the molecule can return to the ground state via several pathways:

-

Fluorescence: The emissive decay from S₁ to S₀, releasing a photon. This is the phenomenon we harness for imaging and sensing. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, the difference being the Stokes shift.

-

Non-radiative Decay: Internal conversion and other processes that dissipate the energy as heat.

-

Intersystem Crossing: A transition to a triplet state (T₁), which can lead to phosphorescence (a much longer-lived emission) or photochemical reactions.[7]

The efficiency of fluorescence is quantified by the fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons. A high quantum yield is a desirable characteristic for a fluorescent probe.

Caption: Simplified Jablonski diagram illustrating the key photophysical processes in a 4-methylcoumarin.

Structure-Property Relationships: The Key to Rational Design

The beauty of the 4-methylcoumarin scaffold lies in its tunability. By strategically placing different substituents, we can rationally engineer its photophysical properties.

The Profound Influence of the 7-Position

As previously mentioned, the 7-position is the most influential site for modulating the spectral properties of 4-methylcoumarins.

-

Electron-Donating Groups (EDGs): Amino, hydroxyl, and methoxy groups at the 7-position cause a significant red-shift (bathochromic shift) in both the absorption and emission spectra and generally lead to higher fluorescence quantum yields.[1][8] This is due to the extension of the π-conjugated system and the facilitation of intramolecular charge transfer. For example, 7-amino-4-methylcoumarin (AMC) exhibits intense blue fluorescence.[9]

-

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups at this position tend to cause a blue-shift (hypsochromic shift) and often quench the fluorescence.

The Role of the 3-Position

The 3-position offers another avenue for fine-tuning. Introducing electron-withdrawing groups at this position can lead to interesting photophysical phenomena, such as Excited State Intramolecular Proton Transfer (ESIPT), which results in a large Stokes shift.[10]

Expanding π-Conjugation

Extending the π-electron system, for instance by fusing additional aromatic rings to the coumarin core, is an effective strategy for shifting the absorption and emission to longer wavelengths and often increasing the fluorescence quantum yield.[7]

The Impact of the Microenvironment: Solvatochromism

Substituted 4-methylcoumarins are renowned for their sensitivity to the polarity of their environment, a phenomenon known as solvatochromism.[11] This property is particularly pronounced in derivatives with strong intramolecular charge transfer character.

In polar solvents, the excited state, which is typically more polar than the ground state, is stabilized, leading to a red-shift in the fluorescence emission.[3][12] This solvatochromic behavior makes these compounds excellent probes for studying the polarity of microenvironments, such as the interior of micelles or protein binding sites.[1]

A Practical Guide to Characterization: Experimental Protocols

A thorough understanding of the photophysical properties of a novel 4-methylcoumarin derivative requires rigorous experimental characterization. The following protocols outline the key steps.

Synthesis of a 7-Hydroxy-4-Methylcoumarin Derivative (Pechmann Condensation)

The Pechmann condensation is a classic and efficient method for synthesizing 7-hydroxy-4-methylcoumarins.[13][14]

Protocol:

-

Reactant Preparation: In a round-bottom flask, combine resorcinol (1 equivalent) and ethyl acetoacetate (1 equivalent).

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, with cooling.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture into ice-water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 7-hydroxy-4-methylcoumarin.

Photophysical Characterization Workflow

The following workflow outlines the essential steps for characterizing the photophysical properties of a synthesized coumarin.

Caption: A streamlined workflow for the synthesis and photophysical characterization of 4-methylcoumarin derivatives.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used and reliable technique for determining the fluorescence quantum yield. It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Protocol:

-

Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue-emitting coumarins).

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorption Spectra: Record the UV-Vis absorption spectra of all solutions.

-

Fluorescence Spectra: Record the fluorescence emission spectra of all solutions, exciting at the same wavelength for both the sample and the standard.

-

Data Analysis: Calculate the integrated fluorescence intensity for each solution. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are used in the following equation:

ΦF (sample) = ΦF (standard) * (Slopesample / Slopestandard) * (nsample² / nstandard²)

where ΦF is the fluorescence quantum yield and n is the refractive index of the solvent.

Data in Focus: A Comparative Analysis

The following table summarizes the key photophysical properties of several representative substituted 4-methylcoumarins, illustrating the principles discussed above.

| Derivative | Substituent(s) | λabs (nm) | λem (nm) | Stokes Shift (nm) | ΦF | Solvent |

| 4-Methylumbelliferone | 7-OH | ~325 | ~450 | ~125 | ~0.6 | Ethanol |

| 7-Amino-4-methylcoumarin (AMC) | 7-NH₂ | ~350 | ~445 | ~95 | ~0.7 | Ethanol |

| Coumarin 1 | 7-NEt₂ | 375 | 456 | 81 | ~0.5 | Water[8] |

| Coumarin 2 | 7-NHEt, 6-Me | 365 | 470 | 105 | - | Water[8] |

Note: The exact values can vary depending on the solvent and measurement conditions.

Concluding Remarks and Future Perspectives

The 4-methylcoumarin scaffold continues to be a fertile ground for the development of innovative fluorescent probes. A deep and intuitive understanding of the structure-property relationships governing their photophysical behavior is paramount for their successful application. By leveraging the principles outlined in this guide, researchers can move beyond trial-and-error approaches and embrace a more rational, design-driven methodology.

Future advancements in this field will likely focus on the development of coumarins with even larger Stokes shifts, near-infrared (NIR) emission for deep-tissue imaging, and enhanced photostability.[15][16] The integration of computational methods, such as time-dependent density functional theory (TD-DFT), will further accelerate the in-silico design and prediction of the properties of novel coumarin derivatives, streamlining the discovery process.[8][10]

References

-

Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Omega. Available at: [Link]

-

Excited State Proton-Transfer Reactions of Coumarin 4 in Protic Solvents. The Journal of Physical Chemistry A. Available at: [Link]

-

Photophysical properties of coumarin-1 and coumarin-2 in water. Morressier. Available at: [Link]

-

Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements. RSC Publishing. Available at: [Link]

-

Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing. Available at: [Link]

-

7-Amino-4-methylcoumarin as a fluorescent substitute for Schiff's reagent in periodic acid-Schiff staining: Its application to in-resin correlative light-electron microscopy. Taylor & Francis Online. Available at: [Link]

-

Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities. PubMed. Available at: [Link]

-

Photophysics of 7-Mercapto-4-methylcoumarin and Derivatives: Complementary Fluorescence Behaviour to 7-Hydroxycoumarins. ResearchGate. Available at: [Link]

-

The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. PMC. Available at: [Link]

-

Synthesis of new 7-substituted 4-methylcoumarin derivatives of antimicrobial activity. PubMed. Available at: [Link]

-

Effects of coumarin substituents on the photophysical properties of newly synthesised phthalocyanine derivatives. ResearchGate. Available at: [Link]

-

Jablonski diagram showing relevant transitions of coumarin chromophores when excited with light. S0. ResearchGate. Available at: [Link]

-

TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism and photophysical properties in coumarin–benzothiazole derivatives: substitution and solvent effects. Molecular Systems Design & Engineering (RSC Publishing). Available at: [Link]

-

Synthesis of 4-Substituted Coumarins via the Palladium-Catalyzed Cross-Couplings of 4-Tosylcoumarins with Terminal Acetylenes and Organozinc Reagents. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments. PubMed. Available at: [Link]

-

Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. PubMed. Available at: [Link]

-

Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions. MDPI. Available at: [Link]

-

Jablonski diagram explaining the phenomena of photoluminescence. ResearchGate. Available at: [Link]

-

Photophysical investigation of 3-substituted 4-alkyl and/or 7-acetoxy coumarin derivatives--a study of the effect of substituents on fluorescence. PubMed. Available at: [Link]

-

basing photostability of coumarins. ResearchGate. Available at: [Link]

-

Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. Available at: [Link]

-

Structures of selected 4-methylcoumarin derivatives as pharmaceuticals and fluorophores. ResearchGate. Available at: [Link]

-

Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing. Available at: [Link]

-

Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

-

Excited State Proton Transfers in Hybrid Compound Based on Indoline Spiropyran of the Coumarin Type and Azomethinocoumarin in the Presence of Metal Ions. PMC - NIH. Available at: [Link]

-

Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. ACS Applied Materials & Interfaces. Available at: [Link]

-

Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. ResearchGate. Available at: [Link]

-

Comparison of photophysical properties of 4-methyl-6-methoxy and 4-methyl-7-methoxy coumarins. ResearchGate. Available at: [Link]

-

Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano- crystalline sulfated-zirconia. ResearchGate. Available at: [Link]

-

Photostability of Coumarin Laser Dyes - a Mechanistic Study Using Global and Local Reactivity Descriptors. PubMed. Available at: [Link]

-

Jablonski diagram. Chemistry LibreTexts. Available at: [Link]

-

Synthesis and evaluation of 7-hydroxy-4-methylcoumarin derivatives. ResearchGate. Available at: [Link]

-

Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN. YouTube. Available at: [Link]

-

TD-DFT Evaluation of Electronic Spectra of Coumarin and Anthraquinone Dyes: Effects of Functionals, Basis Sets. ACS Publications. Available at: [Link]

-

Jablonski diagram. Wikipedia. Available at: [Link]

-

Investigation of Excited-State Intramolecular Proton Transfer and Structural Dynamics in Bis-Benzimidazole Derivative (BBM). MDPI. Available at: [Link]

-

Synthesis of 4-methylcoumarin (3) via the Pechmann condensation of phenol (1) and ethyl acetoacetate (2). ResearchGate. Available at: [Link]

-

Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. INIS-IAEA. Available at: [Link]

Sources

- 1. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photophysical investigation of 3-substituted 4-alkyl and/or 7-acetoxy coumarin derivatives--a study of the effect of substituents on fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. Photophysical properties of coumarin-1 and coumarin-2 in water [morressier.com]

- 9. tandfonline.com [tandfonline.com]

- 10. TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism and photophysical properties in coumarin–benzothiazole derivatives: substitution and solvent effects - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Photostability of Coumarin Laser Dyes - a Mechanistic Study Using Global and Local Reactivity Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Therapeutic Potential of Coumarin-Based Compounds: A Technical Guide for Drug Discovery

Introduction: The Enduring Relevance of the Benzopyrone Scaffold

Coumarins, a diverse class of phenolic compounds built upon a benzopyrone framework, are ubiquitously found throughout the plant kingdom and have also been identified in fungi and marine organisms.[1][2] First isolated in 1820 from the tonka bean (Dipteryx odorata), this scaffold has captivated medicinal chemists for centuries due to its vast array of pharmacological activities.[3][4] From the blockbuster anticoagulant warfarin to promising investigational anticancer agents, coumarin derivatives have demonstrated significant therapeutic potential. Their biological activities are extensive, encompassing anticoagulant, anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, among others.[4][5][6]

This technical guide provides an in-depth exploration of the core biological activities of coumarin-based compounds for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of effects to delve into the underlying mechanisms of action, present detailed experimental protocols for assessing these activities, and offer insights into the critical structure-activity relationships (SAR) that govern their therapeutic efficacy.

Anticancer Activities: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents remains a paramount challenge in modern medicine. Coumarin derivatives have emerged as a highly promising pharmacophore in this arena, with numerous studies demonstrating their ability to modulate various signaling pathways involved in cancer progression.[7][8] The hybridization of the coumarin moiety with other anticancer pharmacophores has also proven to be a fruitful strategy for enhancing efficacy and reducing side effects.[7]

Mechanisms of Action

Coumarins exert their anticancer effects through a variety of mechanisms, often targeting multiple hallmarks of cancer simultaneously. These include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.

-

Induction of Apoptosis: A primary mode of action for many anticancer coumarins is the induction of programmed cell death, or apoptosis.[9] This is often achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. For instance, certain coumarin derivatives have been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to the activation of caspases, the key executioners of apoptosis.[9] Some derivatives, like 5-farnesyloxycoumarin, induce chromatin condensation and DNA damage, hallmarks of apoptotic cell death.[1]

-

Cell Cycle Arrest: Coumarin-based compounds can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases.[9] Studies have shown that specific derivatives can inhibit cyclin-dependent kinases (CDKs), leading to an accumulation of cells in the G1 or G2/M phase and preventing their progression into mitosis.[9]

-

Inhibition of Key Signaling Pathways: The anticancer activity of coumarins is also attributed to their ability to modulate critical signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR and MAPK pathways, which are central to cell growth, proliferation, and survival, are notable targets.[9][10] By inhibiting these pathways, coumarin derivatives can effectively suppress tumor growth.[9]

Diagram of the Apoptotic Pathway Targeted by Coumarins

Caption: Simplified intrinsic apoptotic pathway induced by coumarin derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of coumarin derivatives is highly dependent on the nature and position of substituents on the benzopyrone ring.

-

Substitution at C3 and C4: Modifications at the C3 and C4 positions have been shown to be particularly important. For example, the introduction of 3-chloro and 4-methyl substituents on the coumarin moiety can enhance anticancer activity.[11]

-

Hybrid Molecules: Hybridizing the coumarin scaffold with other pharmacologically active moieties, such as benzimidazole or artemisinin, has led to compounds with significantly improved potency and selectivity.[5][7]

-

Hydroxylation and Prenylation: Hydroxylated and prenylated coumarin derivatives have demonstrated potent antiproliferative activity through the activation of caspases and the mitochondrial apoptotic pathway.[9]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of selected coumarin derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 8 (Coumarin-piperazine-2(5H)-furanone) | A549 (NSCLC) | 11.28 | [5] |

| Compound 8 (Coumarin-piperazine-2(5H)-furanone) | H460 (NSCLC) | 5.72 | [5] |

| Coumarin-artemisinin hybrid (2a-e series) | HT-29 | 0.05 - 91.21 | [11] |

| 7,8-dihydroxy-4-methylcoumarin with C3 n-decyl chain | MCF-7 (Breast) | 25.1 | [12] |

| 7,8-dihydroxy-4-methylcoumarin with C3 n-decyl chain | LS180 (Colon) | 25.2 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[13][14]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[14]

-

Compound Treatment: Treat the cells with various concentrations of the coumarin compounds and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[14]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[14]

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[14]

Anticoagulant Activity: The Legacy of Vitamin K Antagonism

The discovery of dicoumarol from spoiled sweet clover in the 1940s heralded the era of oral anticoagulant therapy. This led to the development of warfarin, a synthetic coumarin derivative that remains a cornerstone in the prevention and treatment of thromboembolic disorders.[15][16]

Mechanism of Action

Coumarin anticoagulants function as Vitamin K antagonists.[17][18] They inhibit the enzyme Vitamin K epoxide reductase (VKOR), which is essential for the recycling of Vitamin K.[16][19][20] Vitamin K is a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins (C and S). By blocking VKOR, coumarins lead to the production of inactive clotting factors, thereby impairing the coagulation cascade.[16][19]

Diagram of the Vitamin K Cycle and Coumarin Inhibition

Caption: Coumarin anticoagulants inhibit VKOR, preventing the regeneration of active Vitamin K.

Structure-Activity Relationship (SAR) Insights

The anticoagulant activity of coumarins is critically dependent on specific structural features:

-

4-Hydroxy Group: The presence of a hydroxyl group at the C4 position is essential for anticoagulant activity.[2]

-

Lipophilic Substituent at C3: A lipophilic substituent at the C3 position of the benzopyran ring is also a key requirement.[2]

-

Molecular Geometry: The overall molecular geometry plays a significant role, as demonstrated by the high activity of compounds like calophyllolide.[3]

Experimental Protocol: Prothrombin Time (PT) Assay

The prothrombin time (PT) assay is a fundamental test used to evaluate the extrinsic pathway of coagulation and is the standard method for monitoring warfarin therapy.[2][3]

Principle: The PT assay measures the time it takes for plasma to clot after the addition of thromboplastin (a combination of tissue factor and phospholipids) and calcium.

Step-by-Step Methodology (In Vivo Model):

-

Animal Dosing: Administer the test coumarin compound or a control (e.g., warfarin or saline) to laboratory animals (e.g., mice or rabbits) at a specified dose.[2][3]

-

Blood Collection: At a designated time point post-administration (e.g., 24 hours), collect blood samples via cardiac puncture into tubes containing an anticoagulant like sodium citrate.[2]

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

PT Measurement: a. Pre-warm the plasma sample to 37°C. b. Add a pre-warmed thromboplastin-calcium reagent to the plasma. c. Measure the time until a fibrin clot is formed, either manually or using an automated coagulometer.

-

Data Analysis: Compare the PT values of the coumarin-treated groups to the control groups. A longer PT indicates a greater anticoagulant effect.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Coumarin and its derivatives have demonstrated potent anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.[21]

Mechanism of Action

The anti-inflammatory properties of coumarins are largely attributed to their ability to inhibit the NF-κB (nuclear factor-kappa B) signaling pathway.[22][23] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules. By blocking the activation of NF-κB, coumarins can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[23][24]

Diagram of the NF-κB Signaling Pathway and Coumarin Inhibition

Caption: Coumarins can inhibit the NF-κB pathway, reducing pro-inflammatory gene expression.

Experimental Protocol: Measurement of Inflammatory Cytokines in Macrophages

This protocol describes an in vitro assay to assess the anti-inflammatory activity of coumarin compounds by measuring their effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 macrophage cell line.

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 cells in appropriate media until they reach the desired confluence.

-

Cell Treatment: Pre-treat the cells with various concentrations of the coumarin compounds for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

-

Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Quantification: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the coumarin-treated groups to the LPS-only control group to determine the inhibitory effect of the compounds.

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Coumarins have demonstrated a broad spectrum of activity against various bacteria and fungi, making them an interesting scaffold for the development of new anti-infective drugs.[25]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of coumarins is influenced by their structural features. For instance, the presence of CF3 and OH substituents on the coumarin ring has been shown to confer antibacterial activity against food-poisoning bacteria.[26] Hybrid molecules, such as coumarin-triazole hybrids, have also shown potent antifungal activity.[1]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the coumarin compound in the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Pharmacokinetics and Safety Profile

While coumarins exhibit a wide range of beneficial biological activities, it is crucial to consider their pharmacokinetic and safety profiles in the context of drug development. Orally administered coumarin is generally well-absorbed but can undergo extensive first-pass metabolism in the liver, primarily by the CYP2A6 enzyme, which can affect its bioavailability.[27] The primary adverse effect associated with coumarin anticoagulants is the risk of hemorrhage.[27] Additionally, hepatotoxicity has been reported with high doses of some coumarins, highlighting the importance of careful dose selection and monitoring.[28]

Conclusion and Future Directions

The coumarin scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of drugs targeting a wide array of diseases. The anticancer, anticoagulant, anti-inflammatory, and antimicrobial activities of coumarin-based compounds are well-documented and continue to be an active area of research.

Future research should focus on several key areas to fully realize the therapeutic potential of coumarins:

-

Target-Oriented Synthesis: The design and synthesis of novel coumarin derivatives with improved selectivity for specific molecular targets will be crucial for enhancing efficacy and minimizing off-target effects.

-

Advanced Drug Delivery Systems: The development of innovative drug delivery strategies can help to overcome the pharmacokinetic challenges associated with some coumarins, such as low bioavailability.

-

Combination Therapies: Exploring the synergistic effects of coumarins in combination with existing therapeutic agents may lead to more effective treatment regimens, particularly in the context of cancer and infectious diseases.

-

Clinical Translation: Bridging the gap between promising preclinical data and successful clinical trials remains a critical step. Rigorous clinical investigation of the most promising coumarin candidates is essential to translate their therapeutic potential into tangible benefits for patients.[5]

By leveraging a deeper understanding of their mechanisms of action and structure-activity relationships, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of natural and synthetic compounds.

References

-

Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. (n.d.). MDPI. [Link]

-

Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (2023). RSC Publishing. [Link]

-

An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. (n.d.). National Institutes of Health. [Link]

-

Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. (n.d.). Jordan Journal of Biological Sciences. [Link]

-

Relationship between structure and anticoagulant activity of coumarin derivatives. (n.d.). National Institutes of Health. [Link]

-

Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). MDPI. [Link]

-

The Study on Biological and Pharmacological Activity of Coumarins. (n.d.). Atlantis Press. [Link]

-

Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. (n.d.). National Institutes of Health. [Link]

-

Coumarin: A natural solution for alleviating inflammatory disorders. (n.d.). National Institutes of Health. [Link]

-

Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition. (n.d.). Blood. [Link]

-

Safety Profile of Nutraceuticals Rich in Coumarins: An Update. (2022). National Institutes of Health. [Link]

-

ANTICOAGULANT ACTIVITY OF COUMARIN DERIVATIVES. (2022). MAB Journal. [Link]

-

Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (n.d.). PubMed Central. [Link]

-

Discovery and structure-activity relationship of coumarin derivatives as TNF-α inhibitors. (n.d.). ResearchGate. [Link]

-

Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. (n.d.). National Institutes of Health. [Link]

-

Separation, Characterization and Anticoagulant Activity of Coumarin and its Derivatives Extracted from Melilotus officinalis. (n.d.). Biosciences Biotechnology Research Asia. [Link]

-

What are VKOR inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

-

Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (n.d.). RSC Publishing. [Link]

-

Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). (n.d.). MDPI. [Link]

-

Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. (2022). Semantic Scholar. [Link]

-

Coumarin-based products: Their biodiversity and pharmacology. (n.d.). Not available. [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

-

Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer. (n.d.). National Institutes of Health. [Link]

-

Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives. (n.d.). MDPI. [Link]

-

Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. (n.d.). PubMed. [Link]

-

A Review on Anti-Tumor Mechanisms of Coumarins. (2020). Frontiers. [Link]

-

Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway. (n.d.). PubMed. [Link]

-

Phenprocoumon. (n.d.). Wikipedia. [Link]

Sources

- 1. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 3. Relationship between structure and anticoagulant activity of coumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ajpamc.com [ajpamc.com]

- 7. KEGG PATHWAY Database [genome.jp]

- 8. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 9. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 11. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchhub.com [researchhub.com]

- 14. atcc.org [atcc.org]

- 15. jms.mabjournal.com [jms.mabjournal.com]

- 16. Phenprocoumon - Wikipedia [en.wikipedia.org]

- 17. Separation, Characterization and Anticoagulant Activity of Coumarin and its Derivatives Extracted from Melilotus officinalis – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 18. Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives [mdpi.com]

- 19. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What are VKOR inhibitors and how do they work? [synapse.patsnap.com]

- 21. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Safety Profile of Nutraceuticals Rich in Coumarins: An Update - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Labeling Primary Amines with 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin: A Detailed Guide for Researchers

This comprehensive guide provides a detailed protocol for the covalent labeling of primary amines in peptides, proteins, and other biomolecules using the fluorescent reagent 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for fluorescently tagging molecules of interest for subsequent analysis and characterization.

Introduction: The Utility of Coumarin-Based Fluorescent Probes

Coumarin dyes are a class of fluorophores widely utilized in biological and chemical research due to their advantageous photophysical properties.[1] These properties include high fluorescence quantum yields, good photostability, and a sensitivity to the local microenvironment, which can provide insights into molecular interactions.[][3] The 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin reagent is specifically designed for the derivatization of primary amines, offering a stable covalent linkage and introducing a fluorescent tag that can be readily detected and quantified. The resulting 3-aminocoumarin derivative typically exhibits fluorescence in the blue region of the spectrum, making it suitable for a variety of applications, including fluorescence microscopy, flow cytometry, and high-performance liquid chromatography (HPLC) with fluorescence detection.[1][4]

Reaction Principle: Covalent Labeling of Primary Amines

The labeling reaction proceeds via a nucleophilic substitution mechanism. The primary amine of the target molecule acts as a nucleophile, attacking the electrophilic carbon at the 3-position of the coumarin ring, which bears a chloro leaving group. This results in the formation of a stable carbon-nitrogen bond, covalently attaching the coumarin fluorophore to the target molecule. The carboxymethoxy group at the 7-position enhances the water solubility of the reagent and the resulting conjugate.

Below is a diagram illustrating the proposed reaction mechanism.

Caption: Proposed reaction mechanism for labeling primary amines.

Materials and Reagents

Reagent Properties

| Property | Value | Reference |

| Chemical Name | 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin | [5] |

| CAS Number | 64700-15-8 | [6] |

| Molecular Formula | C₁₂H₉ClO₅ | [5] |

| Molecular Weight | 268.65 g/mol | [5] |

| Melting Point | 209-212 °C | [] |

| Boiling Point | 483.6 °C at 760 mmHg | [] |

| Appearance | Off-white to pale yellow solid | - |

| Solubility | Limited solubility in water; soluble in organic solvents such as DMF and DMSO. | [] |

Required Materials

-

7-(Carboxymethoxy)-3-chloro-4-methylcoumarin

-

Primary amine-containing molecule (e.g., peptide, protein)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5

-

Purification System: High-Performance Liquid Chromatography (HPLC) with a C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Fluorescence Spectrophotometer

-

Mass Spectrometer (optional, for confirmation of labeling)

Experimental Protocols

The following protocols provide a step-by-step guide for the labeling, purification, and analysis of primary amine-containing molecules.

I. Reagent and Sample Preparation

-

Reagent Stock Solution: Prepare a 10 mg/mL stock solution of 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin in anhydrous DMF or DMSO. This solution should be prepared fresh before each use to avoid degradation of the reactive compound.

-

Sample Solution: Dissolve the primary amine-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure that the buffer does not contain any primary amines (e.g., Tris or glycine) as these will compete with the target molecule for labeling.

II. Labeling Reaction

The optimal molar ratio of the labeling reagent to the target molecule should be determined empirically. A starting point of a 10 to 20-fold molar excess of the coumarin reagent is recommended.

-

To the stirred sample solution, slowly add the calculated volume of the 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin stock solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during the incubation period is recommended.

-

Quenching the Reaction: To stop the labeling reaction, add the Quenching Solution to a final concentration of 50-100 mM. The primary amines in the quenching solution will react with any excess labeling reagent. Incubate for an additional 30 minutes at room temperature.

Caption: General experimental workflow for labeling and analysis.

III. Purification of the Labeled Product